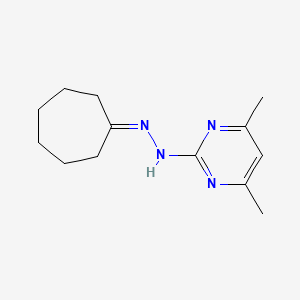
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide, also known as DMP785, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMP785 belongs to the class of pyrrole carboxamide derivatives and has been studied for its effects on the central nervous system.
Mécanisme D'action
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathogenesis of various neurological disorders. By modulating the activity of mGluR5, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also increases the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other receptors. However, one limitation is the lack of human clinical trials, which limits the translation of the findings to clinical practice.
Orientations Futures
1. Investigating the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide on cognitive function and neuronal survival.
2. Studying the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in the treatment of other neurological disorders such as depression and anxiety.
3. Developing more potent and selective mGluR5 modulators based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide.
4. Investigating the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in combination with other drugs for synergistic effects.
In conclusion, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a promising compound with potential therapeutic properties for the treatment of neurological disorders. Its mechanism of action and biochemical effects make it an interesting target for further research. However, more studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-amino-3,5-dimethylpyrrole in the presence of a dehydrating agent. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-10(15(8)3)11(16)13-9-6-12-14(2)7-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXPRPXGFIYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)







![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)